molecular formula C₂₄H₁₃F B1152520 13-Fluorodibenzo[a,i]pyrene

13-Fluorodibenzo[a,i]pyrene

Cat. No.: B1152520
M. Wt: 320.36
Attention: For research use only. Not for human or veterinary use.
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Description

13-Fluorodibenzo[a,l]pyrene (chemical formula: C₂₄H₁₃F) is a fluorinated derivative of dibenzo[a,l]pyrene, a polycyclic aromatic hydrocarbon (PAH) characterized by fused benzene rings. The fluorine substitution at the 13-position introduces unique electronic and steric effects, altering its physicochemical properties compared to non-halogenated analogs. Synthesized via halogenation reactions, this compound is of interest in organic chemistry and environmental toxicology due to its structural resemblance to carcinogenic PAHs like benzo[a]pyrene .

Key synthesis data from indicates a 58% yield and a melting point of 185–186°C for 13-fluorodibenzo[a,l]pyrene, achieved after a 12-hour reaction time. This contrasts with shorter reaction times (2 hours) for other derivatives, highlighting the influence of fluorine’s electronegativity on reaction kinetics .

Properties

Molecular Formula

C₂₄H₁₃F

Molecular Weight

320.36

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Derivatives of Dibenzo[a,l]pyrene

Table 1 summarizes physical and synthetic properties of halogenated dibenzo[a,l]pyrenes synthesized under comparable conditions :

Compound Yield (%) Melting Point (°C) Reaction Time (hr)
Dibenzo[a,l]pyrene (4) 66 162–163 2
13-Methyldibenzo[a,l]pyrene (24) 57 180–181 2
14-Methyldibenzo[a,l]pyrene (25) 66 164–165 2
13-Bromodibenzo[a,l]pyrene (26) 52 216–217 12
13-Chlorodibenzo[a,l]pyrene (27) 54 212–213 12
13-Fluorodibenzo[a,l]pyrene (28) 58 185–186 12

Key Observations:

  • Yield: Fluorination (58%) provides a marginally higher yield than bromination (52%) or chlorination (54%), possibly due to fluorine’s smaller atomic radius facilitating substitution reactions.
  • Melting Points: Fluorinated derivatives exhibit lower melting points (185–186°C) compared to brominated (216–217°C) and chlorinated (212–213°C) analogs. This trend aligns with weaker intermolecular forces (e.g., van der Waals interactions) in fluorinated PAHs due to reduced polarizability .
  • Reactivity: Fluorine’s high electronegativity may slow reaction kinetics, necessitating longer synthesis times (12 hours) compared to methylated derivatives (2 hours).

Comparison with Non-Halogenated PAHs

highlights environmental PAHs like pyrene, benzo[a]pyrene, and benzo[e]pyrene, which share structural similarities but lack halogen substituents. These compounds exhibit similar distribution patterns in marine sediments, suggesting common anthropogenic sources (e.g., combustion processes).

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